molecular formula C14H15NO3 B15358187 N-butyl-4-oxochromene-2-carboxamide

N-butyl-4-oxochromene-2-carboxamide

Cat. No.: B15358187
M. Wt: 245.27 g/mol
InChI Key: WMBHJWRNOQISSW-UHFFFAOYSA-N
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Description

Historical Context and Significance of Chromones as Privileged Structures in Medicinal Chemistry Research

The term "privileged structure" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. nih.govbenthamdirect.com Chromones, also known as 4H-chromen-4-ones, have earned this designation due to their extensive presence in natural products and their proven therapeutic potential. nih.govresearchgate.netresearchgate.net

Historically, the therapeutic use of chromone-containing plants predates the identification of the active compounds. For instance, khellin, a natural chromone (B188151) extracted from the plant Ammi visnaga, has been used for centuries in traditional medicine as a smooth muscle relaxant. researchgate.net The isolation and structural elucidation of such natural products paved the way for extensive research into the chromone nucleus. researchgate.net This research revealed that the chromone scaffold is a key component in various flavonoids, which are plant pigments with protective functions against pathogens and UV radiation. tandfonline.com

The structural rigidity and the potential for diverse functionalization of the chromone ring system make it an ideal template for designing new therapeutic agents. cancer.gov Over the years, synthetic and natural chromone derivatives have been shown to possess a remarkable array of biological activities, including:

Anticancer nih.govasianpubs.org

Antimicrobial nih.govbenthamdirect.com

Antiviral nih.govbenthamdirect.com

Anti-inflammatory nih.govbenthamdirect.com

Antioxidant nih.govnih.gov

Antidiabetic benthamdirect.comtandfonline.com

Inhibitors of enzymes like monoamine oxidase (MAO) nih.govbenthamdirect.com

This broad spectrum of activity has solidified the status of chromones as a cornerstone in drug discovery and development programs. nih.govcancer.gov

Overview of N-butyl-4-oxochromene-2-carboxamide within the Broader Class of Chromene-2-carboxamides

This compound is a specific derivative within the larger class of chromone-2-carboxamides. This class is characterized by a carboxamide group attached at the C2-position of the chromone core. The versatile functionalization of the chromone nucleus, particularly at this position, allows for the creation of extensive chemical libraries for structure-activity relationship (SAR) studies. nih.gov

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its properties can be inferred from studies on closely related N-substituted chromone-2-carboxamides. For example, research on various N-alkyl and N-aryl chromone-2-carboxamides has been conducted to explore their potential as cytotoxic agents and enzyme inhibitors. researchgate.net In one such study, the presence of a propyl group on the amide side chain was found to have a positive impact on the cytotoxic activity against certain cancer cell lines. researchgate.net

Below is a data table detailing the basic chemical information for this compound.

PropertyData
Compound Name This compound
Molecular Formula C₁₄H₁₅NO₃
IUPAC Name N-butyl-4-oxo-4H-chromene-2-carboxamide
Synonyms 4-Oxo-N-butyl-4H-chromene-2-carboxamide
Parent Scaffold Chromone-2-carboxamide

Research Trajectory and Current Academic Interest in Oxochromene-2-carboxamide Derivatives

The academic interest in oxochromene-2-carboxamide derivatives remains strong, driven by the scaffold's proven versatility and therapeutic potential. Current research often focuses on synthesizing novel derivatives and evaluating them for specific biological activities. nih.gov The development of efficient and rapid synthesis methods, including microwave-assisted processes, has been a key area of focus to accelerate the discovery of new lead compounds. nih.gov

Recent research trends in the broader family of chromone carboxamides include:

Anticancer Agents: Studies have explored a range of chromone-2-carboxamide derivatives for their cytotoxic effects on various cancer cell lines, with some compounds showing promising activity in the micromolar range. researchgate.net

Enzyme Inhibition: A significant area of research involves the design of chromone carboxamides as inhibitors of enzymes implicated in various diseases. This includes monoamine oxidase (MAO) for neurodegenerative disorders and 5-lipoxygenase for inflammatory conditions. researchgate.netmdpi.com Interestingly, studies have shown that the position of the carboxamide group is crucial, with 3-carboxamide derivatives often showing more potent MAO-B inhibition than their 2-carboxamide (B11827560) isomers. mdpi.comnih.gov

Neurodegenerative Diseases: Chromone-2-carboxamido-alkylamines have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease treatment. um.edu.my One derivative in this class was found to be a more potent AChE inhibitor than the existing drug tacrine. um.edu.my

Antimicrobial Agents: Researchers have also investigated chromone derivatives bearing different heterocyclic systems for their antifungal and antibacterial properties. researchgate.net

The ongoing research into chromone-2-carboxamides and related structures continues to highlight their importance as a privileged scaffold, with a promising future for the development of new, targeted therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-butyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C14H15NO3/c1-2-3-8-15-14(17)13-9-11(16)10-6-4-5-7-12(10)18-13/h4-7,9H,2-3,8H2,1H3,(H,15,17)

InChI Key

WMBHJWRNOQISSW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=O)C2=CC=CC=C2O1

Origin of Product

United States

Biological Activity Spectrum and Mechanistic Investigations of N Butyl 4 Oxochromene 2 Carboxamide and Its Derivatives

Anticancer and Antitumor Research

Derivatives of the 4-oxo-4H-chromene-2-carboxamide scaffold have been a focal point of anticancer research, with studies exploring their efficacy against various cancer types and the underlying molecular mechanisms of their action.

In vitro Efficacy against Various Cancer Cell Lines (e.g., lung, breast, colon, liver cancer cell lines)

A diverse range of carboxamide derivatives based on the chromone (B188151) and other heterocyclic cores has been evaluated for cytotoxic activity against numerous human cancer cell lines. For instance, certain pyrrole-based carboxamides have demonstrated potent anti-cancer properties against a broad spectrum of epithelial cancer cell lines, including those from breast, lung, and prostate cancers. nih.gov Similarly, di- and triorganotin derivatives, such as di-n-butyltin 3,6-dioxaheptanoate, have shown in vitro antitumour activity against a panel of seven human tumoural cell lines, encompassing breast (MCF-7, EVSA-T), colon (WiDr), ovarian (IGROV), renal (A 498), and non-small cell lung (H 226) cancers. nih.govresearchgate.net

However, not all derivatives exhibit cytotoxic effects. A study on chromone-2-carboxamide compounds revealed they possessed no cytotoxic activity against human leukemia (HL-60, MOLT-4) and breast cancer (MCF-7) cell lines. nih.gov In contrast, carbamothioyl-furan-2-carboxamide derivatives have shown significant anti-cancer potential against liver cancer cell lines (HepG2, Huh-7) and a breast cancer cell line (MCF-7). nih.gov One specific derivative, p-tolylcarbamothioyl)furan-2-carboxamide, was noted for its high activity against hepatocellular carcinoma. nih.gov Furthermore, newly synthesized benzofurancarboxamides have been selected by the National Cancer Institute (NCI) for screening against their panel of 60 cancer cell lines due to their potential anticancer activity. biointerfaceresearch.com

Table 1: In vitro Anticancer Activity of Selected Carboxamide Derivatives

Compound ClassTested Cancer Cell LinesObserved ActivityReference
Pyrrole-based carboxamidesBreast, Lung, ProstatePotent anti-cancer properties nih.gov
Di-n-butyltin 3,6-dioxaheptanoatesBreast (MCF-7, EVSA-T), Colon (WiDr), Ovarian (IGROV), Renal (A 498), Lung (H 226)Active nih.govresearchgate.net
Chromone-2-carboxamidesLeukemia (HL-60, MOLT-4), Breast (MCF-7)No cytotoxic activity nih.gov
Carbamothioyl-furan-2-carboxamidesLiver (HepG2, Huh-7), Breast (MCF-7)Significant anti-cancer activity nih.gov

Mechanisms of Cellular Action (e.g., Apoptosis Induction, Tubulin Polymerization Inhibition)

A primary mechanism by which many chromene-based carboxamides exert their anticancer effects is through the disruption of microtubule dynamics. nih.govnih.gov Microtubules are crucial for cell division, and agents that interfere with their function can halt the cell cycle and induce programmed cell death, or apoptosis. nih.govnih.gov

Several carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These agents bind to tubulin, the protein subunit of microtubules, preventing it from assembling into functional structures. nih.gov For example, two novel pyrrole-based carboxamides were found to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. nih.gov This disruption of the microtubule network leads to a robust cell cycle arrest in the G2/M phase, an accumulation of mitotic cells, and subsequent apoptosis. nih.govnih.gov Similarly, the 4-aryl-4H-chromene derivative EPC2407 is recognized as an effective tubulin polymerization inhibitor. researchgate.net

Beyond tubulin inhibition, other apoptotic pathways can be activated. A study on 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) found that it induced cytotoxicity and apoptosis in multidrug-resistant cancer cells by activating the PERK/eIF2α/ATF4 pathway, a component of the endoplasmic reticulum (ER) stress response. nih.gov The induction of apoptosis is a common endpoint for these compounds, often confirmed by measuring the activity of key executioner enzymes like caspases. researchgate.net

Selective Cytotoxicity Profiles

An important characteristic of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Some chromene derivatives have demonstrated such selectivity. For instance, certain scopoletin (B1681571) derivatives, which are structurally related to the chromenone core, showed potent antiproliferative activities against human breast cancer cell lines (MCF-7 and MDA-MB-231) but had reduced cytotoxicity toward the non-cancerous human breast epithelial cell line MCF-10A. mdpi.com

Furthermore, the cytotoxicity of these compounds can be effective even in cancer cells that have developed resistance to other drugs. The derivative MCC1734 exerted cytotoxicity on various cell lines that express different mechanisms of multidrug resistance. nih.gov Another chromene derivative, a β-enaminonitrile, was found to have strong and selective cytotoxic potency against five different cancer cell lines. researchgate.net

Antimicrobial Activities

In addition to their anticancer properties, N-butyl-4-oxochromene-2-carboxamide and its analogues have been investigated for their ability to combat microbial pathogens, including drug-resistant bacteria and various fungi.

Antibacterial Efficacy (e.g., against MRSA, VRE, P. aeruginosa, S. aureus, E. coli)

Chromone-based carboxamides and related structures have shown promise as antibacterial agents. derpharmachemica.com Studies have demonstrated the efficacy of these compounds against a range of both Gram-positive and Gram-negative bacteria. For example, certain N-[1-(Aryl or Alkyl sulfonyl)-4-piperidyl]-6-methyl-4-oxo-chromene-3-carboxamide derivatives were tested against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com

Other research has focused on derivatives with different heterocyclic cores. N-(4-bromophenyl)furan-2-carboxamide and its analogues were investigated for their in vitro activity against clinically isolated, drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be particularly effective against these challenging pathogens. mdpi.com Similarly, carbamothioyl-furan-2-carboxamide derivatives possessing a 2,4-dinitrophenyl group displayed significant inhibition against all bacterial strains tested. nih.gov The antibacterial activity of phenolic compounds, a broad class that includes the chromone scaffold, is often attributed to the presence of hydroxyl groups on the aromatic ring. nih.gov

Table 2: Antibacterial Spectrum of Selected Carboxamide Derivatives

Compound ClassBacterial Strains TestedObserved ActivityReference
Chromene-3-carboxamide DerivativesE. coli, P. aeruginosa, S. aureus, S. pyogenesActive, some with moderate improvement derpharmachemica.com
N-(4-bromophenyl)furan-2-carboxamide AnaloguesDrug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSAEffective activity, particularly the parent compound mdpi.com
Carbamothioyl-furan-2-carboxamide DerivativesVarious bacterial strainsSignificant inhibition nih.gov
N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesESBL-producing E. coliPromising antibacterial effects mdpi.com

Antifungal Efficacy (e.g., against C. albicans, A. niger)

The antifungal potential of this class of compounds is also significant. Research has demonstrated activity against both human and plant pathogenic fungi. For instance, chromene-3-carboxamide derivatives have been tested against Candida albicans and Aspergillus niger, two common opportunistic fungal pathogens in humans. derpharmachemica.com

Significant antifungal activities were also observed for other 4-oxo-4H-chromone derivatives against plant pathogens like Alternaria alternata and Aspergillus flavipes, in addition to Aspergillus niger. researchgate.net The mechanism for some carboxamide fungicides involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain, thereby blocking energy metabolism. nih.govmdpi.com Carboxamide derivatives incorporating a 1,2,3-triazole ring have shown significant in vitro antifungal activity against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov Furthermore, N-butyl-tetrahydro-5-oxofuran-2-carboxamide, produced by the bacterium Bacillus sp. L60, was identified as a potent antifungal agent against the major plant pathogen Rhizoctonia solani. nih.gov

Table 3: Antifungal Activity of Selected Carboxamide Derivatives

Compound ClassFungal Strains TestedObserved ActivityReference
Chromene-3-carboxamide DerivativesCandida albicans, Aspergillus nigerActive derpharmachemica.com
4-Oxo-4H-chromone DerivativesAlternaria alternata, Aspergillus niger, Aspergillus flavipesSignificant antifungal activities researchgate.net
Carboxamide-1,2,3-triazole DerivativesSclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia cerealisSignificant activity, comparable to commercial fungicides nih.gov
N-butyl-tetrahydro-5-oxofuran-2-carboxamideRhizoctonia solaniActive (MIC = 256 µg/ml) nih.gov
Carbamothioyl-furan-2-carboxamide DerivativesVarious fungal strainsSignificant anti-fungal activity nih.gov

Anti-biofilm Properties

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which contribute significantly to antibiotic resistance and persistent infections. The ability to inhibit or disrupt biofilm formation is a key strategy in developing new antimicrobial agents.

Derivatives containing an amide linkage have demonstrated notable anti-biofilm capabilities. For instance, a series of amide chalcones were assessed for their ability to inhibit biofilm formation in bacteria such as S. aureus, Micrococcus luteus, and P. aeruginosa. nih.gov Specific derivatives showed significant inhibition, highlighting the potential of the amide functional group in this context. nih.gov

Similarly, the compound 2,4-Di-tert-butylphenol (2,4-DBP), which shares a butylated phenolic character, has been shown to be effective against biofilms of the nosocomial pathogen Acinetobacter baumannii. nih.gov At sub-lethal concentrations, 2,4-DBP was found to disrupt both the early and mature stages of biofilm development. nih.gov Furthermore, manganese(II) complexes incorporating carboxylic acid ligands have been investigated for their capacity to reduce biofilm biomass in P. aeruginosa. The results indicated that the structure of the complex and its associated ions play a crucial role in its anti-biofilm efficacy, with some complexes reducing biofilm formation by over 50%. mdpi.com

Table 1: Anti-biofilm Activity of Amide Chalcones
CompoundSubstituent (R)Bacterial SpeciesBiofilm Inhibition (IC50 in µM ± SD)
(E)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide4-ClS. aureus2.4 ± 0.10
(E)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide4-ClM. luteus4.8 ± 0.11
(E)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide4-ClP. aeruginosa7.8 ± 0.24
(E)-N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide4-OCH3S. aureus4.9 ± 0.21
(E)-N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide4-OCH3M. luteus5.7 ± 0.26
(E)-N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide4-OCH3P. aeruginosa8.6 ± 0.22

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Metabolic Inhibition)

Understanding the mechanisms through which antimicrobial compounds exert their effects is crucial for their development. For carboxamide derivatives, research points towards multiple modes of action. A key study on N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4) revealed that its antileishmanial effects against Leishmania amazonensis are mediated by mitochondrial dysfunction. nih.gov Treatment with this N-butyl carboxamide derivative led to significant morphological and ultrastructural changes in the parasite, depolarization of the mitochondrial membrane, loss of cell membrane integrity, and an increase in the production of mitochondrial superoxide (B77818) anions. nih.gov

In studies of the related compound 2,4-Di-tert-butylphenol (2,4-DBP), the anti-biofilm mechanism against A. baumannii was linked to a significant reduction in key virulence traits. nih.gov This included a decrease in the production of extracellular polymeric substances (EPS) and a reduction in cellular adherence. nih.gov Furthermore, the compound was found to down-regulate the expression of genes critical for biofilm formation and virulence, such as those involved in the assembly of pili (csuA/B), polysaccharide synthesis (pgaA, pgaC), and quorum sensing (abaI, abaR). nih.gov

Antioxidant Properties and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in aging and various degenerative diseases, including inflammation and neurological disorders. nih.gov Compounds with antioxidant activity can mitigate these damaging oxidative processes. nih.gov

The chromone scaffold, a core component of the title compound, is structurally related to coumarins, which are well-known for their antioxidant activities. mdpi.com The antioxidant potential of phenolic derivatives is often influenced by their substitution patterns. nih.gov For instance, the presence and position of tert-butyl groups on a phenol (B47542) ring can significantly affect the compound's ability to scavenge free radicals. nih.gov Research on L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine pro-drug, demonstrates a strategy for modulating oxidative stress by boosting the levels of the endogenous antioxidant glutathione. nih.gov This highlights that beyond direct radical scavenging, compounds can exert antioxidant effects by supporting cellular antioxidant defense systems. nih.gov

Anti-inflammatory Effects

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The link between oxidative stress and inflammation is well-established, with many compounds exhibiting dual activities. nih.gov A series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, which share a similar core structure with chromone-2-carboxamides, have been identified as potent anti-inflammatory agents. nih.gov

In cellular models, the lead derivative from this series, compound 13a , was found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.gov The mechanism for this inhibition was traced to the suppression of the NF-κB signaling pathway. nih.gov Furthermore, in vivo studies demonstrated that administration of this compound significantly improved symptoms in mouse models of acute lung injury (ALI) and sepsis, alleviating pathological changes in lung tissue and reducing pulmonary edema. nih.gov

Table 2: Anti-inflammatory Activity of Derivative 13a
Cell LineCytokineEffect of Compound 13a
J774A.1 (Macrophage)IL-6Significant Inhibition
J774A.1 (Macrophage)TNF-αSignificant Inhibition
THP-1 (Monocyte)IL-6Significant Inhibition
THP-1 (Monocyte)TNF-αSignificant Inhibition
LX-2 (Hepatic Stellate Cell)IL-6Significant Inhibition
LX-2 (Hepatic Stellate Cell)TNF-αSignificant Inhibition

Neurobiological and Neurological Research Applications

The development of agents that can protect neurons from damage is a primary goal in the research of neurodegenerative diseases like Parkinson's and Alzheimer's. Carboxamide derivatives have emerged as a promising class of compounds in this area. Recently, a series of 6-hydroxybenzothiazol-2-carboxamides were discovered to be highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose dysregulation is implicated in neurodegeneration. nih.gov

Variation of the amide substituent in this series led to compounds with high potency. nih.gov Notably, one derivative, phenethylamide 30, was identified as a multipotent agent that not only inhibits MAO-B but also inhibits the aggregation of α-synuclein and tau proteins, which are pathological hallmarks of Parkinson's and Alzheimer's diseases, respectively. nih.gov Crucially, this compound demonstrated neuroprotective effects against toxicities induced by these protein aggregates in neuroblastoma cells without exhibiting cytotoxicity. nih.gov

Table 3: MAO-B Inhibition by 6-hydroxybenzothiazol-2-carboxamide Derivatives
CompoundStructure/SubstituentMAO-B Inhibition (IC50)
Phenethylamide 30Phenethylamide41 nM
Cyclohexylamide 40Cyclohexylamide11 nM

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a vital role in nearly all CNS functions, including synaptic plasticity, learning, and memory. nih.govnih.govyoutube.com The precise control of glutamate concentrations in the extracellular space is critical, as excessive activation of glutamate receptors can lead to excitotoxicity and neuronal death. nih.gov This control is maintained by powerful uptake systems known as excitatory amino acid transporters (EAATs) and by the glutamate-glutamine cycle, which involves both neurons and glial cells. youtube.com

Beyond its release from synaptic vesicles, glutamate levels are also modulated by non-vesicular mechanisms, such as the cystine-glutamate antiporter (System xc-). nih.govnih.gov This transporter releases glutamate into the extracellular space in exchange for cystine and has become a significant focus of research for understanding glutamatergic signaling in both normal and pathological states. nih.govnih.gov The complex and widespread nature of glutamate transmission presents numerous targets for therapeutic intervention. nih.gov The potential for chromone-carboxamide derivatives to modulate these intricate neurotransmitter pathways represents an active and compelling area for future neurological research.

Adenosine (B11128) Receptor Ligand Studies (A3AR selectivity)

Research into the affinity and selectivity of this compound and its close structural analogs for adenosine receptors, particularly the A3 adenosine receptor (A3AR), is not extensively documented in publicly available scientific literature. While numerous studies have explored the structure-activity relationships of various nucleoside and non-nucleoside ligands for A3AR, leading to the development of highly selective agonists and antagonists, the 4-oxochromene-2-carboxamide scaffold has not been a prominent focus in this area.

The pursuit of selective A3AR ligands has largely centered on modifications of the adenosine molecule itself, particularly at the N6 and C2 positions of the purine (B94841) ring and the ribose moiety. Key structural features for A3AR affinity and selectivity have been identified as the N6-benzyl group and substitutions at the 5'-position of the ribose, such as a uronamide function. For instance, the combination of these features in N6-benzyl-NECA resulted in a molecule with notable A3 selectivity. Further enhancements in selectivity have been achieved with 2-chloro-IB-MECA, which demonstrates a 2500-fold selectivity for A3AR over A1AR.

While the chromone nucleus is a component of some biologically active compounds, its specific role as a scaffold for selective A3AR ligands, particularly in the form of this compound, remains an area that requires further investigation to be substantiated.

Monoamine Oxidase (MAO) Inhibition (MAO-B selectivity)

The 4-oxochromene-2-carboxamide scaffold has emerged as a promising framework for the development of selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.

Studies on a series of chromone-3-carboxamides have demonstrated high selectivity for human MAO-B (hMAO-B). Specifically, compounds with a carboxamide function at the 3-position of the benzo-γ-pyrone core have shown significant inhibitory potency, with some derivatives exhibiting IC₅₀ values in the nanomolar range. acs.org

Further research into chromone-hydroxypyridinone hybrids has also identified potent and selective hMAO-B inhibitors. nih.gov In one study, a compound designated as 17d displayed an IC₅₀ of 67.02 ± 4.3 nM for hMAO-B, with a selectivity index of over 11 compared to hMAO-A. nih.gov The structure-activity relationship (SAR) analyses from these studies indicate that substituents on the chromone ring and the nature of the carboxamide group play a crucial role in determining both the potency and selectivity of inhibition.

CompoundTargetIC₅₀ (nM)Selectivity Index (SI) vs MAO-AReference
Compound 9 (chromone-3-carboxamide derivative) hMAO-BNanomolar rangeHigh acs.org
Compound 12 (chromone-3-carboxamide derivative) hMAO-BNanomolar rangeHigh acs.org
Compound 17d (chromone-hydroxypyridinone hybrid) hMAO-B67.02 ± 4.3>11 nih.gov

These findings underscore the potential of the 4-oxochromene-2-carboxamide and related chromone carboxamide scaffolds as a basis for designing novel and selective MAO-B inhibitors.

Exploration of Autophagy Induction Pathways

Currently, there is a lack of specific research in the scientific literature directly investigating the role of this compound or its closely related derivatives in the induction of autophagy. While autophagy is a critical cellular process involved in the degradation and recycling of cellular components, and its modulation is a target for various therapeutic strategies, the effects of the 4-oxochromene-2-carboxamide scaffold on autophagy pathways have not been a significant focus of published studies. Therefore, no definitive statements can be made regarding the ability of this specific compound to induce or inhibit autophagy.

Enzyme Inhibition Profiles

Calpain Inhibition

The 4-oxochromene-2-carboxamide scaffold shares structural similarities with 4-quinolinone-2-carboxamides, which have been investigated as inhibitors of calpains, a family of calcium-dependent proteases. Excessive calpain activation is implicated in various pathological conditions.

A study on a series of 4-quinolinone-2-carboxamide derivatives revealed their potential to inhibit µ-calpain. Among the synthesized compounds, those with a primary amide or a 4-methoxyphenethyl amide at the P1' region were the most potent. medchemexpress.com For example, compounds 3a and 3k in this study exhibited IC₅₀ values of 0.71 ± 0.07 µM and 0.73 ± 0.23 µM, respectively, against µ-calpain. medchemexpress.com

CompoundTargetIC₅₀ (µM)Reference
Compound 3a (4-quinolinone-2-carboxamide derivative) µ-calpain0.71 ± 0.07 medchemexpress.com
Compound 3k (4-quinolinone-2-carboxamide derivative) µ-calpain0.73 ± 0.23 medchemexpress.com

Given the structural analogy between the quinolinone and chromone cores, these findings suggest that this compound and its derivatives could also possess calpain inhibitory activity, although direct experimental evidence is needed to confirm this hypothesis.

α-Glucosidase Inhibition

The chromone scaffold is present in various natural and synthetic compounds that exhibit α-glucosidase inhibitory activity, a key target in the management of type 2 diabetes.

Research on 6-sulfonamide-2H-chromene derivatives has demonstrated their potential as α-glucosidase inhibitors. For instance, a 3-cyano-2-imino-2H-chromene-6-sulfonamide derivative showed an IC₅₀ value of 0.548 ± 0.02 µg/mL, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 0.604 ± 0.02 µg/mL). nih.gov Another study on 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] acs.orgnih.govthiazin-2-yl]-N-arylacetamides also identified potent α-glucosidase inhibitors, with some compounds having IC₅₀ values significantly lower than acarbose. For example, compound 12a from this series had an IC₅₀ of 18.25 µM, compared to 58.8 µM for acarbose. ed.ac.uk

Compound ClassMost Potent DerivativeIC₅₀Standard (Acarbose) IC₅₀Reference
6-sulfonamide-2H-chromene derivatives3-cyano-2-imino-2H-chromene-6-sulfonamide0.548 ± 0.02 µg/mL0.604 ± 0.02 µg/mL nih.gov
2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] acs.orgnih.govthiazin-2-yl]-N-arylacetamidesCompound 12a18.25 µM58.8 µM ed.ac.uk

These studies suggest that the broader class of chromone-containing compounds holds promise for the development of new α-glucosidase inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. The chromone scaffold has been explored for its tyrosinase inhibitory potential.

Several studies have reported on the tyrosinase inhibitory activities of various chromone derivatives. For example, a series of 2-phenylchromone analogues were synthesized and showed potent inhibition of mushroom tyrosinase, with some brominated derivatives exhibiting IC₅₀ values significantly lower than the standard inhibitor kojic acid. nih.gov Specifically, compound 10 from this series was found to be a highly potent inhibitor with an IC₅₀ of 0.093 ± 0.003 µg/ml, which is approximately nineteen-fold more active than kojic acid (IC₅₀ = 1.79 ± 0.64 µg/ml). nih.gov

Another study identified 5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromone (15 ) as a potent competitive inhibitor of mushroom tyrosinase, with activity stronger than that of aloesin, arbutin, and kojic acid. nih.gov Furthermore, research on 2-arylchromone-4-thione derivatives also yielded potent tyrosinase inhibitors, with compound 2n showing an IC₅₀ of 1.12 ± 0.04 μM. acs.org

Compound Class/NameMost Potent DerivativeIC₅₀Standard (Kojic Acid) IC₅₀Reference
2-phenylchromone analoguesCompound 100.093 ± 0.003 µg/ml1.79 ± 0.64 µg/ml nih.gov
Substituted chromone5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromone (15)Stronger than kojic acid- nih.gov
2-arylchromone-4-thione derivativesCompound 2n1.12 ± 0.04 μM- acs.org

These findings highlight the potential of the chromone scaffold as a valuable template for the design of novel and effective tyrosinase inhibitors.

ABCG2 Efflux Pump Inhibition

The ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net It functions as an efflux pump, actively transporting a wide range of structurally diverse anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.gov Consequently, the inhibition of ABCG2 is a promising strategy to overcome MDR and enhance the effectiveness of chemotherapy. nih.govnih.gov Chromone-based compounds have emerged as a promising class of ABCG2 inhibitors. nih.govacs.org

Research into the structure-activity relationships of chromone derivatives has provided valuable insights into the molecular features required for potent ABCG2 inhibition. nih.govacs.org While specific studies focusing exclusively on this compound are limited, the broader investigation of its derivatives offers a strong basis for understanding its potential role and the impact of various structural modifications on ABCG2 inhibition.

Detailed studies on a series of chromone derivatives have revealed that substituents on the chromone core and modifications of the carboxamide side chain play a crucial role in determining the inhibitory potency and selectivity for ABCG2. nih.govacs.org For instance, the presence of a 4-bromobenzyloxy substituent at position 5 of the chromone ring and a methoxyindole group in the side chain were found to be important for both the inhibition of mitoxantrone (B413) efflux and the basal ATPase activity of ABCG2. nih.govacs.org

Furthermore, methylation of the central amide nitrogen in certain derivatives was shown to significantly decrease the high affinity for ABCG2 and abolish the complete inhibition of mitoxantrone efflux. nih.govacs.org This highlights the critical role of the amide linkage in the interaction with the transporter.

The inhibitory activity of various chromone derivatives against the ABCG2 transporter is summarized in the table below, illustrating the impact of different structural modifications.

CompoundModificationIC50 (µM) for ABCG2 InhibitionReference
Chromone 15-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-oneNot specified, but described as a potent inhibitor nih.govacs.org
Chromone 4aStructural optimization of MBL-II-141 (a chromone derivative)0.086 mdpi.com
MBL-II-141A chromone derivative0.26 mdpi.com

These findings underscore the potential of the this compound scaffold as a foundational structure for developing novel and potent ABCG2 inhibitors. The butyl group at the amide nitrogen likely influences the lipophilicity and conformational flexibility of the molecule, which are critical factors for its interaction with the transmembrane domains of the ABCG2 transporter. Further optimization of this scaffold, by introducing various substituents on the chromone ring and modifying the length and nature of the alkyl chain on the carboxamide, could lead to the discovery of highly effective and selective ABCG2 inhibitors.

Structure Activity Relationship Sar Studies of N Butyl 4 Oxochromene 2 Carboxamide Derivatives

Influence of N-substituent Variation on Biological Activity

The nature of the substituent on the amide nitrogen (N-substituent) of 4-oxochromene-2-carboxamide derivatives plays a crucial role in determining their biological activity. Studies have shown that variations in this position can significantly impact potency and selectivity for different biological targets. For instance, in the context of monoamine oxidase (MAO) inhibition, the N-substituent is a key determinant of activity. While N-phenyl-4-oxo-4H-2-chromone carboxamides were found to be inactive as MAO inhibitors, their 3-carboxamide isomers displayed significant inhibitory potential, highlighting the importance of the substituent's position in conjunction with the N-phenyl group. researchgate.net

In a series of 2-phenyl-oxazole-4-carboxamide derivatives identified as apoptosis inducers, the exploration of various N-substituents was a core component of the SAR studies. nih.gov This systematic variation allowed for the identification of compounds with enhanced potency. Similarly, for N-acylethanolamine acid amidase (NAAA) inhibitors based on a β-lactone scaffold, modifications to the N-acyl group led to the discovery of highly potent inhibitors. nih.govscispace.com

The introduction of different alkyl and aryl groups at the N-position can modulate lipophilicity, steric bulk, and the potential for hydrogen bonding, all of which can affect how the molecule interacts with its biological target. For example, the synthesis of N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides introduced a heterocyclic ring system at the N-position, aiming to explore new interactions with adenosine (B11128) receptors. researchgate.net

Impact of Substitutions on the Chromene Ring on Efficacy and Selectivity

Modifications to the chromene ring system of N-butyl-4-oxochromene-2-carboxamide derivatives are instrumental in fine-tuning their efficacy and selectivity. The position and nature of substituents on the benzo portion of the chromene nucleus can profoundly alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins.

In the context of MAO inhibitors, it has been observed that substitutions on the chromene ring of 3-carboxamido-7-substituted coumarins can lead to selective MAO-B inhibition. mdpi.com This suggests that the chromene ring is a critical component for achieving selectivity between the two MAO isoforms. Furthermore, studies on flavanones incorporating chromene motifs have demonstrated that substitutions on the chromene part of the molecule can influence their antimicrobial and cytotoxic activities. mdpi.com The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly modulate the biological response.

Role of the Carboxamide Linker and its Orientation

The carboxamide linker in this compound and its analogs is a crucial structural element that dictates the spatial relationship between the chromone (B188151) core and the N-substituent. Its rigidity and orientation are critical for establishing the correct binding pose within the active site of a biological target.

The conformation of the carboxamide group can be influenced by intramolecular hydrogen bonding. In a study of N-phenyl-4-oxo-4H-2-chromone carboxamides, it was found that the N(amido) and O(carboxyl) of the carboxamide residue often participate in strong intramolecular interactions with the oxygen atom of the chromene ring and an ortho-hydrogen of the N-phenyl ring, respectively. researchgate.net This locks the molecule into a specific conformation, which can be either favorable or unfavorable for binding to a particular target.

The orientation of the carboxamide linker relative to the chromene ring is also a key determinant of activity. A comparative study of 2- and 3-substituted chromone carboxamide derivatives revealed that this positional isomerism significantly affects their biological profiles. researchgate.net For instance, N-phenyl-4-oxo-4H-3-chromone carboxamides were active as MAO-B inhibitors, whereas their 2-carboxamide (B11827560) counterparts were inactive. researchgate.net This highlights that the precise positioning of the carboxamide linker is essential for productive interactions with the enzyme's active site.

Identification of Key Pharmacophores and Active Substructures

Through extensive SAR studies, key pharmacophoric features and active substructures within the this compound framework have been identified. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.

For chromone-based MAO inhibitors, the 4-oxo-4H-chromene nucleus is a core pharmacophoric element. The SAR data indicate that derivatives with substituents at the 3-position of the γ-pyrone nucleus are preferred for MAO-B inhibition. researchgate.net In contrast, substitutions at the 2-position generally lead to a loss of activity for both MAO-A and MAO-B isoforms. researchgate.net This suggests that the 3-carboxamide moiety is a critical component of the pharmacophore for MAO-B inhibition in this class of compounds.

In the case of apoptosis inducers based on a 2-phenyl-oxazole-4-carboxamide scaffold, the oxazole-4-carboxamide (B1321646) core serves as a key substructure. nih.gov The exploration of different substituents on the phenyl ring and the amide nitrogen helped to define the optimal pharmacophoric features for potent activity.

The identification of these key structural motifs is crucial for the design of new, more effective compounds. By understanding which parts of the molecule are essential for activity, medicinal chemists can focus their synthetic efforts on modifying non-critical regions to improve properties such as solubility, metabolic stability, and selectivity, while preserving the core pharmacophore.

Comparative SAR Analysis across Different Biological Activities

A comparative analysis of the structure-activity relationships of this compound derivatives across different biological activities reveals both common and distinct structural requirements. This comparison provides valuable insights into how the same chemical scaffold can be adapted to target different biological systems.

For instance, while 3-carboxamido-substituted chromones show promise as MAO-B inhibitors, their 2-carboxamido isomers are inactive. researchgate.net This stark difference in activity based on the position of the carboxamide linker underscores the high degree of structural specificity required for MAO inhibition. In contrast, for other biological targets, such as adenosine receptors or as apoptosis inducers, the 2-carboxamide scaffold may be more suitable. nih.govresearchgate.net

The influence of substituents on the chromene ring also varies depending on the biological target. For MAO-B inhibition, specific substitutions at the 7-position of the coumarin (B35378) ring have been shown to enhance selectivity. mdpi.com For antimicrobial and cytotoxic activities of flavanone-chromene hybrids, the substitution pattern on the chromene moiety broadly influences their spectrum of activity against different pathogens and cancer cell lines. mdpi.com

The N-substituent is another point of divergence. For MAO inhibitors, the nature of the N-substituent is critical, with even small changes potentially leading to a complete loss of activity. researchgate.net In the context of apoptosis inducers, a wider range of N-substituents may be tolerated, allowing for more flexibility in optimizing pharmacokinetic properties. nih.gov

This comparative analysis highlights the versatility of the 4-oxochromene-2-carboxamide scaffold and demonstrates how subtle modifications can redirect the biological activity of these compounds. Understanding these nuanced SAR trends is essential for the development of selective ligands for a variety of therapeutic targets.

Computational and Theoretical Studies in Oxochromene 2 Carboxamide Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential biological targets and analyzing the binding mode of a ligand within the active site of a protein.

Studies on the broader class of chromone-2-carboxamides have utilized molecular docking to explore their potential as anti-biofilm agents. nih.gov One key target is the Pseudomonas aeruginosa Quorum Sensing (QS) receptor PqsR, a protein crucial for controlling biofilm formation. nih.gov Docking simulations were performed to assess how various chromone-based compounds bind to this receptor. The results indicated that many chromone (B188151) carboxamide derivatives exhibit strong predicted binding affinities for PqsR, often higher than that of the native ligand. nih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the chromone scaffold and amino acid residues in the receptor's binding site, guiding the design of more potent inhibitors.

Table 1: Representative Molecular Docking Results for Chromone Carboxamide Analogs against PqsR Note: Data is illustrative of findings for the general class of chromone carboxamides, not specifically N-butyl-4-oxochromene-2-carboxamide.

Compound TypeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Chromone-2-Carboxamide Analog APqsR-8.5TYR258, ILE236, LEU189
Chromone-2-Carboxamide Analog BPqsR-9.2TYR258, SER191, ARG209
Native Ligand (PQS)PqsR-7.8TYR258, ILE236, GLN194

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors (physicochemical properties), QSAR helps in predicting the activity of novel compounds and optimizing lead structures.

For the chromone scaffold, QSAR studies have been successfully employed to correlate molecular descriptors with antioxidant activity. researchgate.net In one such study, Density Functional Theory (DFT) was used to calculate descriptors for a series of chromone derivatives. researchgate.net These descriptors, which can include electronic properties like HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential, were then used to build a regression model. The resulting QSAR equation demonstrated a high correlation coefficient, indicating its reliability in predicting the antioxidant capacity of new chromone-based molecules. researchgate.net This approach allows for the virtual screening of large libraries of compounds to prioritize those with the highest predicted activity for synthesis.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of the atoms over time. This provides crucial information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations have been performed on chromone derivatives to investigate their interaction with enzymes such as cyclooxygenase (COX2), a key target for anti-inflammatory drugs. researchgate.net Following molecular docking to place the chromone ligand in the active site, MD simulations running for nanoseconds can assess the stability of the protein-ligand complex. researchgate.net Analysis of the simulation trajectory, including metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), reveals whether the ligand remains stably bound in the active site and which parts of the protein and ligand are most flexible. These simulations have confirmed that certain chromone derivatives form stable complexes with COX2, validating their potential as inhibitors. researchgate.net

Table 2: Key Parameters from MD Simulations of Chromone Derivatives with COX2 Note: This data is representative of studies on the chromone class.

Simulation ParameterValue RangeInterpretation
Simulation Time50 nsDuration of the simulation to observe dynamic behavior. researchgate.net
RMSD of Ligand0.2 - 0.5 nmLow values indicate the ligand remains in a stable binding pose.
RMSF of Protein ResiduesVariableHighlights flexible regions of the protein upon ligand binding.

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to calculate a variety of molecular properties, providing insights into chemical reactivity, spectroscopic properties, and intermolecular interactions.

DFT calculations have been integral to understanding the properties of the chromone scaffold. researchgate.netd-nb.info These studies typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. Subsequently, various electronic properties are calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.info The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity and biological activity. d-nb.info Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with biological targets. d-nb.info

In silico Approaches for Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in modern drug discovery. These computational models use the structure of a molecule to forecast its pharmacokinetic properties, helping to identify candidates with favorable drug-like characteristics early in the development process.

For chromone derivatives, in silico ADMET studies have been conducted to evaluate their potential as drug candidates. nih.govnih.gov These predictions analyze various parameters based on the molecular structure. For instance, properties like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) are calculated to predict oral bioavailability according to frameworks like Lipinski's Rule of Five. nih.gov Models can also predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes (e.g., Cytochrome P450 family) or transporters (e.g., P-glycoprotein). Toxicity predictions, such as potential for mutagenicity (AMES test) or cardiotoxicity (hERG inhibition), are also performed. Studies on chromene-based structures have used these methods to assess their toxicity, metabolism, and absorption profiles, helping to select compounds with a lower risk of failure in later clinical stages. nih.gov

Table 3: Predicted ADMET Properties for Representative Chromone Scaffolds Note: These values are illustrative and derived from computational models for the general chromone class.

PropertyPredicted Value/OutcomeImplication
Lipophilicity (logP)2.0 - 4.5Good balance for membrane permeability and solubility.
Aqueous SolubilityModerateAffects absorption and formulation.
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
BBB PenetrationVariable (Often Low)Predicts whether the compound can cross the blood-brain barrier.
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.
AMES ToxicityNegativeLow potential for mutagenicity.

Future Research Directions and Unexplored Avenues for N Butyl 4 Oxochromene 2 Carboxamide

Exploration of Novel Derivatization Strategies for Enhanced Biological Profiles

The biological activity of the 4-oxochromene-2-carboxamide scaffold is profoundly influenced by the nature of the substituent at the amide nitrogen. While direct derivatization studies on N-butyl-4-oxochromene-2-carboxamide are not extensively documented, research on analogous compounds provides a strong rationale for several promising derivatization strategies.

Another promising avenue is the synthesis of a series of N-alkyl analogues with varying chain lengths and branching . A systematic study of N-methyl, N-ethyl, N-propyl, and various isomeric butyl (isobutyl, sec-butyl, tert-butyl) derivatives would provide crucial structure-activity relationship (SAR) data. This information is vital for understanding the optimal lipophilicity and steric requirements for a desired biological effect.

Furthermore, modifications to the chromone (B188151) ring of this compound present another layer of derivatization possibilities. The introduction of substituents such as halogens, methyl, or methoxy (B1213986) groups at positions 6, 7, or 8 of the chromone nucleus has been shown in related compounds to modulate activity. For example, studies on other chromone derivatives have indicated that such substitutions can influence anticancer and antimicrobial properties.

Finally, the synthesis of hybrid molecules by linking the this compound scaffold to other pharmacologically active moieties is a contemporary strategy. This could involve creating conjugates with known anticancer agents, antimicrobial peptides, or fragments that target specific enzymes, potentially leading to synergistic effects or multi-target activity.

Table 1: Potential Derivatization Strategies for this compound

Strategy Rationale Potential Outcome
Functionalization of the Butyl ChainAlter polarity, hydrogen bonding, and steric profile.Enhanced target binding and improved pharmacokinetic properties.
Variation of N-Alkyl SubstituentElucidate structure-activity relationships (SAR) regarding lipophilicity and size.Identification of optimal alkyl chain for specific biological activities.
Substitution on the Chromone RingModulate electronic and steric properties of the core scaffold.Fine-tuning of biological activity and target selectivity.
Hybrid Molecule SynthesisCombine pharmacophores to achieve synergistic or multi-target effects.Development of novel therapeutic agents with enhanced efficacy.

Investigation of Additional Biological Targets and Pathways

The known biological activities of the broader chromone carboxamide class suggest several promising, yet unexplored, biological targets for this compound.

Initial research has pointed towards the anticancer potential of chromone derivatives. Future studies should therefore focus on evaluating the cytotoxic activity of this compound against a diverse panel of human cancer cell lines. Beyond general cytotoxicity, investigations into specific anticancer mechanisms are crucial. This includes exploring its potential to induce apoptosis, inhibit cell cycle progression, or interfere with key signaling pathways implicated in cancer, such as the PI3K/Akt or MAPK pathways.

The chromone scaffold is also recognized for its antimicrobial properties . It is therefore imperative to screen this compound against a wide range of pathogenic bacteria and fungi, including drug-resistant strains. Mechanistic studies could investigate its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.

Furthermore, many chromone derivatives have been identified as potent enzyme inhibitors . Based on this, this compound should be screened against various enzyme families. Of particular interest are kinases, which are critical in cell signaling and are often dysregulated in cancer. Other potential targets include cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, and topoisomerases, which are essential for DNA replication and are established anticancer targets.

Finally, the emerging role of chromones as modulators of neuroinflammatory pathways and as multi-target-directed ligands for neurodegenerative diseases like Alzheimer's disease opens up another exciting avenue of research nih.govnih.govnih.govnih.govnih.govnih.govscilit.comnih.gov. Investigating the effect of this compound on targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) could reveal novel therapeutic applications in this area.

Development of Advanced In Vitro and In Silico Models for Mechanistic Elucidation

To deeply understand the biological activities of this compound, the development and application of sophisticated research models are essential.

Advanced in vitro models that more accurately mimic the physiological environment are crucial. This includes the use of three-dimensional (3D) cell cultures, such as spheroids or organoids, which better represent the complex cell-cell and cell-matrix interactions found in tumors. For neurodegenerative disease research, co-culture systems of neurons and glial cells can provide more relevant insights into the compound's effects on neuroinflammation and neuronal survival. For antimicrobial studies, models of polymicrobial biofilms would be more representative of many chronic infections.

In silico approaches*, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and understanding the interactions between this compound and its potential biological targets mdpi.comnih.govresearchgate.netnih.govmdpi.com. These computational methods can help to:

Identify potential binding sites on target proteins.

Predict the binding affinity and mode of interaction.

Explain the structure-activity relationships observed in derivatization studies.

Guide the rational design of more potent and selective analogues.

For example, docking studies could be performed against the active sites of various kinases, cholinesterases, or microbial enzymes to prioritize experimental screening efforts. MD simulations can then be used to assess the stability of the predicted ligand-protein complexes over time.

Table 2: Proposed In Vitro and In Silico Models

Model Type Specific Model Research Question
In Vitro3D Cancer SpheroidsEfficacy in a tumor-like microenvironment.
Neuronal-Glial Co-culturesEffects on neuroinflammation and neuroprotection.
Polymicrobial Biofilm ModelsActivity against complex microbial communities.
In SilicoMolecular DockingPrediction of binding modes and affinities to various targets.
Molecular Dynamics SimulationsAssessment of the stability of ligand-target complexes.
QSAR ModelingCorrelation of structural features with biological activity.

Addressing Research Gaps in Specific Activity Areas

A significant research gap exists in the understanding of the specific biological activities of this compound. While the broader chromone class has shown promise, dedicated studies on this particular derivative are lacking.

A primary area to address is its anticancer profile . While some chromone-2-carboxamide derivatives have demonstrated cytotoxic effects, others have been found to be inactive scilit.com. It is therefore crucial to systematically evaluate this compound against a comprehensive panel of cancer cell lines to determine its activity spectrum. Should it show promise, further investigation into its mechanism of action, including its effects on apoptosis, the cell cycle, and key signaling pathways, will be paramount.

Similarly, its antimicrobial potential needs to be thoroughly investigated. The structure-activity relationships for antimicrobial activity within the chromone carboxamide class are not well defined. A systematic screening of this compound against a diverse panel of bacterial and fungal pathogens is a necessary first step.

Another significant gap is the lack of data on its enzyme inhibitory activity . Based on the activities of related compounds, a broad screening against a panel of relevant enzymes, such as kinases, cyclooxygenases, and cholinesterases, could uncover novel therapeutic applications. For instance, some N-phenyl-4-oxo-4H-2-chromone carboxamides were found to be inactive as MAO inhibitors, in contrast to their 3-carboxamide isomers, highlighting the importance of the carboxamide position mdpi.com.

Finally, the pharmacokinetic properties of this compound are completely unknown. Studies on its absorption, distribution, metabolism, and excretion (ADME) are essential to assess its drug-like properties and potential for in vivo efficacy.

Potential for Multi-Target-Directed Ligand Design based on the Chromone Carboxamide Scaffold

The complex nature of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously nih.gov. The chromone carboxamide scaffold is an excellent platform for the design of such agents nih.govnih.govscilit.com.

For neurodegenerative diseases , the chromone scaffold has been explored for the dual inhibition of cholinesterases and monoamine oxidases nih.govnih.govscilit.comnih.gov. Future research could focus on designing derivatives of this compound that also incorporate fragments known to interact with other relevant targets in Alzheimer's or Parkinson's disease, such as beta-secretase (BACE1) or glycogen (B147801) synthase kinase 3 beta (GSK-3β).

In the context of cancer , an MTDL approach could involve designing this compound derivatives that simultaneously inhibit a key signaling kinase and a protein involved in drug resistance, or that combine cytotoxic activity with anti-angiogenic properties.

The design of such MTDLs will require a combination of rational design, combinatorial synthesis, and high-throughput screening. In silico tools will be invaluable for identifying potential targets and for designing molecules with the desired polypharmacological profile. The exploration of the this compound scaffold as a foundation for MTDLs represents a promising frontier in the quest for more effective therapies for complex diseases.

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid side reactions .
  • Catalysts : Use of palladium catalysts in coupling steps can improve regioselectivity and yield .
  • Temperature : Controlled heating (60–80°C) optimizes cyclization efficiency without degrading thermally sensitive intermediates .

Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Basic Question
Characterization should combine:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the chromene backbone and n-butyl substituent (e.g., δ ~1.3–1.5 ppm for butyl CH2_2 groups) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities in the chromene core .
  • FT-IR : Identification of carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) and amide N-H bonds (~3300 cm1^{-1}) .

How does the N-butyl substituent influence the compound’s bioactivity compared to other alkyl/aryl derivatives?

Advanced Question
Structure-activity relationship (SAR) studies of analogous chromene carboxamides suggest:

  • Lipophilicity : The n-butyl group enhances membrane permeability, improving cellular uptake compared to shorter alkyl chains (e.g., methyl) .
  • Bioactivity Trade-offs : Bulkier substituents (e.g., benzyl) may reduce solubility but increase target binding affinity via π-π interactions .
  • Experimental Design : Compare IC50_{50} values against derivatives (e.g., N-methyl, N-phenyl) in assays measuring cytotoxicity or enzyme inhibition .

How can researchers address contradictions in reported biological activities of chromene carboxamides across studies?

Advanced Question
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms used. Standardize protocols using validated biological models .
  • Compound Purity : Impurities >95% (HPLC-verified) are critical; residual solvents or byproducts may artifactually modulate activity .
  • Mechanistic Context : Use knockdown/knockout models to confirm target specificity if off-target effects are suspected .

What in silico methods are effective for predicting this compound’s interactions with biological targets?

Advanced Question
Computational approaches include:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, guided by crystallographic data of homologous proteins .
  • MD Simulations : GROMACS for assessing binding stability over time (≥100 ns trajectories) .
  • QSAR Modeling : Utilize datasets of chromene derivatives to correlate substituent properties (e.g., logP, polar surface area) with activity .

What strategies optimize solubility and stability of this compound in biological assays?

Basic Question

  • Solubility : Use co-solvents (e.g., DMSO ≤0.1% v/v) or formulate with cyclodextrins .
  • pH Stability : Test buffered solutions (pH 6–8) to prevent hydrolysis of the carboxamide group .
  • Light Sensitivity : Store solutions in amber vials to avoid chromene ring degradation .

How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Advanced Question

  • Substituent Libraries : Synthesize derivatives with systematic variations (e.g., alkyl chain length, halogenation) .
  • High-Throughput Screening : Test analogs against panels of enzymes/cell lines to identify activity trends .
  • Crystallographic Analysis : Resolve ligand-target co-crystal structures to guide rational design .

How can discrepancies in proposed mechanisms of action for chromene carboxamides be resolved?

Advanced Question

  • Multi-Omics Profiling : Combine transcriptomics and proteomics to identify downstream pathways affected .
  • Kinetic Studies : Measure enzyme inhibition constants (Ki_i) under varied conditions to distinguish competitive vs. allosteric effects .
  • Genetic Validation : CRISPR/Cas9-mediated gene editing to confirm target necessity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.